molecular formula C13H11BrClNO B6598526 4-(3-bromobenzoyl)aniline hydrochloride CAS No. 1803581-62-5

4-(3-bromobenzoyl)aniline hydrochloride

Cat. No.: B6598526
CAS No.: 1803581-62-5
M. Wt: 312.59 g/mol
InChI Key: WTJGMTXIMSLMPB-UHFFFAOYSA-N
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Description

4-(3-bromobenzoyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromobenzoyl group attached to an aniline moiety, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromobenzoyl)aniline hydrochloride typically involves a multi-step process:

    Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.

    Reduction: The nitro group is reduced to an amine group, yielding aniline.

    Bromination: Aniline is then brominated to introduce the bromine atom at the meta position.

    Acylation: The brominated aniline undergoes acylation with benzoyl chloride to form 4-(3-bromobenzoyl)aniline.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromobenzoyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can yield the corresponding amine or alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(3-bromobenzoyl)aniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-bromobenzoyl)aniline hydrochloride involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-bromoaniline: Similar structure but lacks the benzoyl group.

    3-bromobenzoyl chloride: Contains the bromobenzoyl group but lacks the aniline moiety.

    4-(3-chlorobenzoyl)aniline hydrochloride: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

4-(3-bromobenzoyl)aniline hydrochloride is unique due to the presence of both the bromobenzoyl and aniline groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective interactions with biological molecules .

Properties

IUPAC Name

(4-aminophenyl)-(3-bromophenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO.ClH/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9;/h1-8H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJGMTXIMSLMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-62-5
Record name Methanone, (4-aminophenyl)(3-bromophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803581-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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